molecular formula C14H14F3N3O2S B2458594 1-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)imidazolidin-2-one CAS No. 2034262-91-2

1-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)imidazolidin-2-one

Cat. No.: B2458594
CAS No.: 2034262-91-2
M. Wt: 345.34
InChI Key: JDMRHAXZZKZCMV-UHFFFAOYSA-N
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Description

1-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)imidazolidin-2-one is a complex organic compound that features a thiazolidine ring fused with an imidazolidinone moiety. The presence of a trifluoromethyl group on the phenyl ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)imidazolidin-2-one typically involves multi-step reactions. One common method starts with the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature to form thiazolidine derivatives . These derivatives can then be reacted with oxalyl chloride in dry acetonitrile at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to improve yield and purity. Techniques such as nano-catalysis and green chemistry approaches are often employed to enhance selectivity and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, acetonitrile, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)imidazolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)imidazolidin-2-one is unique due to its combined thiazolidine and imidazolidinone structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and activity, setting it apart from other similar compounds .

Properties

IUPAC Name

1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2S/c15-14(16,17)10-3-1-9(2-4-10)11-19(7-8-23-11)13(22)20-6-5-18-12(20)21/h1-4,11H,5-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMRHAXZZKZCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)N2CCSC2C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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